4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid” is a complex organic compound with multiple functional groups, including carboxylic acids, amides, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The process may start with simpler aromatic compounds, which are then functionalized through a series of reactions such as nitration, reduction, acylation, and amidation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. Purification methods such as crystallization, distillation, and chromatography are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction: Amide groups can be reduced to amines.
Substitution: Phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could yield anhydrides or esters, while reduction of the amide groups could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicine, such compounds can be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid: can be compared with other polyfunctional aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart unique chemical and physical properties. This can make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C44H27N3O14 |
---|---|
Molecular Weight |
821.7 g/mol |
IUPAC Name |
4-[3-[[3-[5-[[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C44H27N3O14/c48-37(45-24-5-2-8-27(18-24)60-29-11-14-32(41(52)53)35(20-29)43(56)57)22-4-1-7-26(16-22)47-39(50)31-13-10-23(17-34(31)40(47)51)38(49)46-25-6-3-9-28(19-25)61-30-12-15-33(42(54)55)36(21-30)44(58)59/h1-21H,(H,45,48)(H,46,49)(H,52,53)(H,54,55)(H,56,57)(H,58,59) |
InChI Key |
VGYMZYFGNGNNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC5=CC(=C(C=C5)C(=O)O)C(=O)O)C(=O)NC6=CC(=CC=C6)OC7=CC(=C(C=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.